molecular formula C11H20O2 B15348589 1-Ethylhept-4-enyl acetate CAS No. 93963-09-8

1-Ethylhept-4-enyl acetate

Cat. No.: B15348589
CAS No.: 93963-09-8
M. Wt: 184.27 g/mol
InChI Key: PQEGICQGPZVNDX-VOTSOKGWSA-N
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Description

However, the available data covers structurally and functionally related acetate esters, including ethyl 2-phenylacetoacetate, vinyl acetate, megestrol acetate, and zinc acetate.

Properties

CAS No.

93963-09-8

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

[(E)-non-6-en-3-yl] acetate

InChI

InChI=1S/C11H20O2/c1-4-6-7-8-9-11(5-2)13-10(3)12/h6-7,11H,4-5,8-9H2,1-3H3/b7-6+

InChI Key

PQEGICQGPZVNDX-VOTSOKGWSA-N

Isomeric SMILES

CC/C=C/CCC(CC)OC(=O)C

Canonical SMILES

CCC=CCCC(CC)OC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Acetate Compounds

Ethyl 2-Phenylacetoacetate (C₁₂H₁₄O₃)

  • Structure : Features a phenyl group and an acetylated ester chain, enabling reactivity in organic synthesis (e.g., as a precursor for phenyl ethers) .
  • Applications : Used in pharmaceutical and agrochemical synthesis due to its ketone and ester functional groups .
  • Key Data : CAS 5413-05-8; molecular weight 206.24 g/mol .

Vinyl Acetate (C₄H₆O₂)

  • Structure: A monomer with a vinyl group (-CH₂-CH₂-) and acetate ester, enabling polymerization .
  • Applications : Key component in polyvinyl acetate (PVA) for adhesives, paints, and plastics. Its copolymerization with ethylene or acrylates enhances material flexibility .
  • Properties : Liquid at room temperature; forms stable latex suspensions when copolymerized with hydrophilic polymers .

Megestrol Acetate (C₂₄H₃₂O₄)

  • Structure : A synthetic steroidal ester with a progesterone-like backbone, modified for enhanced bioavailability .
  • Applications : Antineoplastic and appetite-stimulant drug; acts via hormonal receptor modulation .
  • Safety : Requires strict handling protocols due to flammability and regulatory restrictions .

Zinc Acetate (Zn(CH₃COO)₂)

  • Structure: Inorganic metal acetate with ionic bonding between Zn²⁺ and acetate ions .
  • Applications : Used in dietary supplements, wood preservatives, and electronic studies (e.g., RIXS spectroscopy of aqueous solutions) .

Data Table: Comparative Overview of Acetate Derivatives

Compound CAS No. Molecular Formula Key Functional Groups Primary Applications References
Ethyl 2-phenylacetoacetate 5413-05-8 C₁₂H₁₄O₃ Phenyl, ketone, ester Organic synthesis precursors
Vinyl acetate 108-05-4 C₄H₆O₂ Vinyl, ester Polymers, adhesives, paints
Megestrol acetate 595-33-5 C₂₄H₃₂O₄ Steroid, ester Pharmaceutical therapy
Zinc acetate 557-34-6 Zn(CH₃COO)₂ Ionic acetate, metal center Supplements, spectroscopy

Structural and Functional Insights

  • Ester Reactivity : Ethyl 2-phenylacetoacetate and vinyl acetate highlight the versatility of ester groups in forming polymers or facilitating nucleophilic substitutions. In contrast, zinc acetate’s ionic nature limits its use in organic synthesis but enhances stability in aqueous environments .
  • Bioactivity : Megestrol acetate’s steroid backbone contrasts with smaller acetates, emphasizing how molecular complexity dictates pharmacological vs. industrial applications .
  • Hypothetical Analysis of 1-Ethylhept-4-enyl Acetate : If structurally analogous to ethyl 2-phenylacetoacetate, it might serve as a flavor/fragrance intermediate or polymerization modifier. Its ethyl-heptenyl chain could impart unique solubility or volatility properties.

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